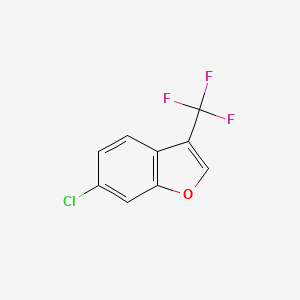

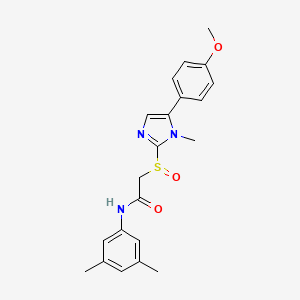

![molecular formula C15H19N3O2S B2446462 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897486-54-3](/img/structure/B2446462.png)

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, thiazole derivatives in general have been found to exhibit various biological activities, suggesting they may undergo a range of chemical reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Compounds similar to "1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone" have been synthesized for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and their evaluation for in vitro antimicrobial activity revealed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biological Activities and Drug Design

- Another study focused on the design and synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including piperazine derivatives, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrochemical Synthesis

- The electrochemical synthesis approach has been applied to compounds involving piperazin-1-yl)ethanone structures, demonstrating the feasibility of synthesizing arylthiobenzazoles through electrochemical oxidation. This method points towards innovative synthetic routes for developing molecules with potential biological activities (Amani & Nematollahi, 2012).

Analgesic and Anti-inflammatory Agents

- Research on the synthesis of Mannich bases of arylpyridazinones, which are structurally related to the target compound, indicates their potential as analgesic and anti-inflammatory agents. These compounds were evaluated for their activities, showing promising results compared to standard drugs, suggesting the therapeutic potential of similar structures in pain management (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Antibacterial Drug Design

- A study on the synthesis of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones through catalytic N-formylation highlights the antibacterial drug design potential of these compounds. The synthesized molecules exhibited high potency against various bacterial strains, emphasizing the importance of structural modifications in enhancing antibacterial activity (Patel & Park, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The compound “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . and ALK5, among others.

Mode of Action

Thiazole derivatives have been found to inhibit the enzyme activity of their targets . For example, they can inhibit the enzyme activity of COX-1, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For example, they can inhibit the enzyme activity of COX-1, which plays a crucial role in inflammation . They can also inhibit TGF-β-induced Smad2/3 phosphorylation at a cellular level , which is involved in cell growth and differentiation.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring has been found to improve the solubility of similar compounds , which could potentially affect the compound’s ADME properties and bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as the presence of certain solvents.

Analyse Biochimique

Biochemical Properties

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit enzyme inhibitory activity, particularly against ALK5, with an IC50 value of 4.8 nM . Additionally, it inhibits TGF-β-induced Smad2/3 phosphorylation at a cellular level with an IC50 value of 17 nM . These interactions suggest that this compound can modulate key signaling pathways involved in cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory activity against ALK5 and TGF-β-induced Smad2/3 phosphorylation suggests that it can modulate pathways involved in cell growth, differentiation, and apoptosis . These effects highlight the potential of this compound in regulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes, such as ALK5, and inhibits their activity . This inhibition leads to a decrease in TGF-β-induced Smad2/3 phosphorylation, which in turn affects downstream signaling pathways . Additionally, the compound’s structure, including the methoxy group and benzothiazole ring, contributes to its binding affinity and specificity for target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits stability and maintains its inhibitory activity against ALK5 and TGF-β-induced Smad2/3 phosphorylation over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant enzyme inhibitory activity and modulation of signaling pathways At higher doses, potential toxic or adverse effects may be observed, although specific studies on dosage thresholds and toxicity are limited

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibitory activity against ALK5 suggests that it may influence pathways related to cell growth and differentiation . Detailed studies on its specific metabolic pathways and effects on metabolite levels are required to fully understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its unique structure allows it to be transported across cell membranes and distributed to specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10-4-5-12(20-3)13-14(10)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXRMZKOWKQOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

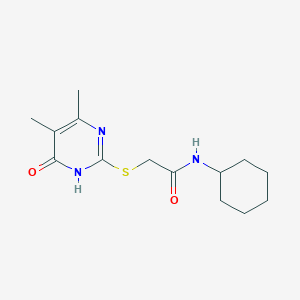

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2446385.png)

![4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2446392.png)

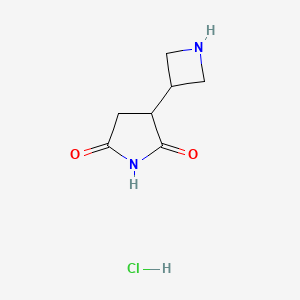

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)

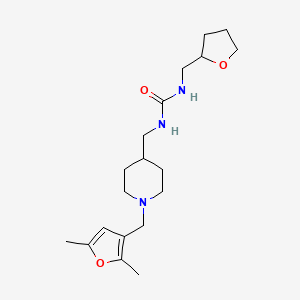

![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)

![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)